molecular formula C8H7F2NO3 B1457657 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1551135-48-8

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B1457657
CAS No.: 1551135-48-8
M. Wt: 203.14 g/mol
InChI Key: WQCMQHMYKKUFTM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 1551135-48-8) is a high-purity chemical intermediate offered for research and development purposes. This compound, with the molecular formula C 8 H 7 F 2 NO 3 and a molecular weight of 203.14 g/mol, belongs to the class of 2-oxo-1,2-dihydropyridine derivatives . Its structure features a pyridine core substituted with a carboxylic acid group at the 4-position and a 2,2-difluoroethyl group attached to the ring nitrogen, making it a versatile scaffold for synthetic chemistry . The 2-oxo-1,2-dihydropyridine core is of significant interest in medicinal and agrochemical research. Related analogues, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acids, have been investigated as valuable precursors in pharmaceutical development . Furthermore, the 2-oxo-1,2-dihydropyridine-4-carboxylic acid structure is recognized as a valuable building block for creating molecules with targeted biological activity, suggesting potential applications in the design of new active ingredients . Researchers can utilize this compound to develop novel substances for various fields. It is provided exclusively for laboratory research use. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-11-2-1-5(8(13)14)3-7(11)12/h1-3,6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMQHMYKKUFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1551135-48-8) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a difluoroethyl group, an oxo group, and a carboxylic acid moiety. Its molecular formula is C8H7F2NO3C_8H_7F_2NO_3 with a molecular weight of 203.14 g/mol.

PropertyValue
IUPAC NameThis compound
CAS Number1551135-48-8
Molecular Weight203.14 g/mol
Chemical FormulaC₈H₇F₂NO₃

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay across multiple tumor types.

Case Study: Cytotoxic Evaluation
In vitro tests were conducted on several cancer cell lines including U251 (human glioblastoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). The results indicated varying levels of cytotoxicity:

Cell LineIC50 (μM)Inhibition Percentage
U25115.47 ± 0.72>50%
PC-320.96 ± 5.2>50%
MCF-79.24 ± 0.9>50%

These findings suggest that the compound exhibits significant anti-cancer properties, particularly in breast and glioblastoma cancer cells .

The mechanism of action involves the interaction with specific molecular targets associated with apoptosis pathways. The difluoroethyl substitution enhances lipophilicity and metabolic stability, facilitating better cellular uptake and interaction with biological targets .

Structure-Activity Relationship (SAR)

The structure of 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine derivatives has been analyzed to understand how modifications affect biological activity. Variations in substituents on the pyridine ring have shown to influence both cytotoxicity and selectivity towards cancer cells.

Notable Observations:

  • Compounds with electron-withdrawing groups exhibited increased potency.
  • The presence of the carboxylic acid moiety is critical for maintaining activity against tumor cells .

In Silico Studies

Computational docking studies have been performed to predict the binding affinity of this compound to proteins involved in cancer progression, such as PARP-1. These studies support the hypothesis that modifications on the dihydropyridine scaffold can enhance interaction with target proteins involved in cell survival and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 2,2-difluoroethyl group in the target compound offers a balance of electronegativity and metabolic stability compared to the more polar trifluoroethyl analog (CAS 1203544-08-4) . Fluorine’s electron-withdrawing effects may enhance binding to targets like kinases or proteases.
  • Simpler Alkyl Chains : Methyl (CAS 33972-97-3) and ethyl (CAS 1123169-39-0) derivatives exhibit high structural similarity but lack fluorine’s electronic advantages .

Pharmacological Potential

  • Enzyme Inhibition : The 2-pyridone core is common in inhibitors of metalloenzymes (e.g., matrix metalloproteinases) due to its chelating properties .
  • Solubility Challenges : Methoxyethyl and trifluoroethyl variants may address solubility limitations inherent to lipophilic analogs like the cyclopropylmethyl derivative .

Preparation Methods

Electrophilic Difluoroethylation of Pyridine Derivatives

One of the primary synthetic strategies to prepare 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is through electrophilic 2,2-difluoroethylation of heteroatom nucleophiles. This method typically uses hypervalent iodine reagents as electrophilic difluoroethyl sources to introduce the difluoroethyl group onto the nitrogen of the pyridine ring or other nucleophilic sites.

  • Reaction Conditions: The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents.
  • Reagents: Hypervalent iodine-based difluoroethylating agents, pyridine derivatives bearing reactive nucleophilic centers.
  • Outcome: High regioselectivity for the N-substitution with the difluoroethyl group, preserving the 2-oxo and carboxylic acid functionalities.

This method is advantageous for its operational simplicity and good yields, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Hydrothermal Synthesis of 2-Oxo-1,2-Dihydropyridine Carboxylic Acid Core

The synthesis of the 2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold, which forms the backbone of the target compound, can be efficiently achieved via hydrothermal methods. Although specific reports on the 4-carboxylic acid derivative are limited, closely related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid have been synthesized using hydrothermal reactions, which can be adapted for the 4-carboxylic acid isomer.

  • Procedure: A substituted pyridine precursor (e.g., 2-chloro-5-trifluoromethylpyridine) is reacted with water in a sealed hydrothermal reactor at elevated temperatures (100–180 °C) for 24–72 hours.
  • Advantages: This method yields crystalline products with high purity and stability, minimal thermal stress, and fewer internal defects.
  • Yield: Reaction yields exceed 80%, with environmentally friendly conditions using water as the solvent.
  • Scalability: The method is simple, green, and scalable for industrial production.

This hydrothermal approach provides a robust route to the pyridine-2-one carboxylic acid framework, which can then be functionalized further.

Alkylation of 2-Oxo-1,2-Dihydropyridine-4-Carboxylic Acid Derivatives

Another approach involves the regioselective alkylation of 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives with 2,2-difluoroethyl halides.

  • Reaction: The carboxylic acid derivative or its salt is reacted with 2,2-difluoroethyl bromide or chloride under basic conditions (e.g., KOH or NaH) to introduce the difluoroethyl group.
  • Regioselectivity: Alkylation occurs preferentially at the nitrogen atom of the pyridine ring.
  • Solvents: Polar solvents like DMF or DMSO are commonly used.
  • Yields: Moderate to good yields depending on reaction time and temperature.
  • Limitations: Careful control of reaction conditions is necessary to avoid side reactions such as over-alkylation or decomposition.

Mo(CO)6-Mediated Rearrangement for Dihydropyridine Derivatives

For related dihydropyridine carboxylic acid derivatives, a method involving Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported.

  • Process: Heating methyl 2-(isoxazol-5-yl)-3-oxopropanoates with Mo(CO)6 induces rearrangement to form 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives.
  • Relevance: Although this method targets 1,4-dihydropyridines, it provides a conceptual framework for constructing substituted pyridine rings with keto and carboxylic acid functionalities.
  • Applicability: This strategy may be adapted or combined with difluoroethylation steps to synthesize the target compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Electrophilic difluoroethylation Hypervalent iodine difluoroethyl reagents, pyridine derivatives Mild temperatures, polar solvents High regioselectivity, good yields Requires specialized reagents
Hydrothermal synthesis Substituted pyridine precursors, water 100–180 °C, 24–72 h, sealed reactor Green, high yield, stable crystals Long reaction times
Alkylation with difluoroethyl halides 2,2-Difluoroethyl bromide/chloride, base (KOH, NaH) Polar aprotic solvents, controlled temperature Direct introduction of difluoroethyl group Side reactions possible
Mo(CO)6-mediated rearrangement Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 Heating in suitable solvent Efficient ring construction Specific to 1,4-dihydropyridines, may require adaptation

Research Findings and Optimization Notes

  • Regioselectivity: The electrophilic difluoroethylation method shows excellent regioselectivity for N-substitution, minimizing side products.
  • Yield Optimization: Hydrothermal synthesis yields are optimized at 140 °C for 72 hours, balancing reaction completeness and crystal quality.
  • Green Chemistry: Hydrothermal methods use water as solvent, aligning with environmentally friendly synthesis goals.
  • Catalyst Use: Metal catalysts (e.g., Mo(CO)6) facilitate rearrangements but require careful handling and may introduce impurities.
  • Scalability: Hydrothermal and electrophilic difluoroethylation methods are amenable to scale-up with appropriate reactor design.

Q & A

Basic Synthesis Methodology

Q: What established synthetic routes exist for 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and what are their typical yields? A: A common approach involves nucleophilic substitution at the 1-position of a 2-oxo-1,2-dihydropyridine-4-carboxylic acid precursor. For example, substituting a hydroxyl group (as in 2-hydroxyisonicotinic acid, synthesized from isonicotinic acid with ~63% yield ) with a 2,2-difluoroethyl group. Reagents like 2,2-difluoroethyl acetate () under basic conditions (e.g., K₂CO₃ in DMF) can introduce the difluoroethyl moiety. Yield optimization may require low temperatures (0–5°C) and anhydrous solvents to minimize hydrolysis. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key techniques include:

  • ¹H/¹⁹F NMR : To confirm the difluoroethyl group (δ ~5.8 ppm for CHF₂ protons and δ ~-120 ppm for fluorine).
  • HPLC : For purity assessment (>95%, C18 column, acetonitrile/water mobile phase).
  • HRMS : To verify the molecular ion ([M+H]⁺ at m/z 233.0464).
  • FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and lactam C=O).
    Elemental analysis (C, H, N) further validates purity.

Advanced Synthesis Optimization

Q: How can researchers mitigate low yields during the difluoroethylation step? A: Low yields often stem from competing hydrolysis or steric hindrance. Strategies include:

  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Base Optimization : Stronger bases (Cs₂CO₃ vs. K₂CO₃) enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
    highlights CsF in anhydrous DMF for similar substitutions, suggesting fluoride activation enhances reactivity.

Advanced Computational Modeling

Q: What computational methods predict binding interactions of this compound with biological targets? A: Molecular docking (e.g., Glide SP/XP) and molecular dynamics (MD) simulations assess:

  • Hydrogen Bonding : Interactions with residues like GLN189 and GLU166 (bond lengths ~2.1–2.3 Å, as in ).
  • Hydrophobic Contacts : Key residues (e.g., MET165, CYS44) contribute to binding affinity.
    Glide scores <−7 kcal/mol ( ) indicate strong binding. Include solvation models (GBSA) and side-chain flexibility for accuracy.

Data Contradiction Analysis

Q: How should discrepancies in reported biological activities of analogs be addressed? A: Contradictions may arise from assay variability (e.g., cell lines, concentrations) or stereochemical impurities. Validate via:

  • Orthogonal Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
  • Chiral HPLC : Confirm enantiopurity if stereocenters exist.
    Comparative docking studies ( ) rationalize activity differences based on substituent orientation.

Advanced SAR Study Design

Q: What strategies guide structure-activity relationship (SAR) studies on the difluoroethyl group? A: Systematic approaches include:

  • Substituent Variation : Replace CHF₂ with -CF₃, -CH₂F, or cyclopropyl (as in ).
  • Physicochemical Profiling : Measure logP (lipophilicity) and pKa (ionization).
  • QSAR Models : Incorporate Hammett σ values to quantify electron-withdrawing effects.
    Docking simulations ( ) link substituent size/geometry to binding pocket compatibility.

Basic Safety and Handling

Q: What precautions are necessary for safe laboratory handling? A: Follow protocols for reactive fluorinated compounds:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : −20°C under argon to prevent degradation.
    In case of skin contact, wash with soap/water ( ).

Advanced Degradation Analysis

Q: How can researchers assess hydrolytic stability of the difluoroethyl group? A: Conduct accelerated stability studies:

  • Conditions : pH 1–13 buffers, 40°C/75% RH.
  • Analytical Monitoring : Track degradation via UPLC-MS.
    The ester analog in suggests hydrolytic susceptibility; compare stability under similar conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

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